4,6-Dichloro-8-methoxyquinoline
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Overview
Description
4,6-Dichloro-8-methoxyquinoline is a chemical compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-8-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 4,6-dichloroquinoline with methanol in the presence of a base, such as sodium methoxide, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong bases are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
4,6-Dichloro-8-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor, disrupting key metabolic pathways in microorganisms or cancer cells .
Comparison with Similar Compounds
- 4,6-Dichloroquinoline
- 8-Methoxyquinoline
- 4-Chloro-6-methoxyquinoline
Comparison: 4,6-Dichloro-8-methoxyquinoline is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced biological activity or different reactivity patterns .
Properties
CAS No. |
1189106-28-2 |
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Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
4,6-dichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-9-5-6(11)4-7-8(12)2-3-13-10(7)9/h2-5H,1H3 |
InChI Key |
GDXNFNKPSDHMER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C(C=CN=C12)Cl)Cl |
Origin of Product |
United States |
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